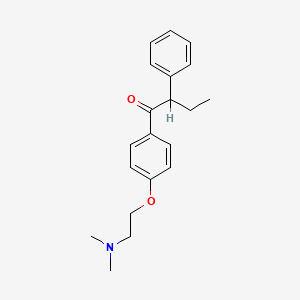

(2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one

CAS No.: 68047-07-4

Cat. No.: VC3731685

Molecular Formula: C20H25NO2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68047-07-4 |

|---|---|

| Molecular Formula | C20H25NO2 |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one |

| Standard InChI | InChI=1S/C20H25NO2/c1-4-19(16-8-6-5-7-9-16)20(22)17-10-12-18(13-11-17)23-15-14-21(2)3/h5-13,19H,4,14-15H2,1-3H3 |

| Standard InChI Key | OBBFYFBJWYPOQQ-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCN(C)C |

| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCCN(C)C |

Introduction

Chemical Identity and Structural Properties

(2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one is an organic compound with specific stereochemical properties as indicated by the (2RS) prefix, denoting a racemic mixture of R and S enantiomers at the second carbon position. The compound consists of a phenylbutan-1-one skeleton with a substituted phenyl group containing a dimethylaminoethoxy moiety.

Basic Identification Parameters

The compound is cataloged in chemical databases with unique identifiers that allow for precise identification and tracking across scientific literature and regulatory frameworks.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 68047-07-4 |

| Molecular Formula | C₂₀H₂₅NO₂ |

| Molecular Weight | 311.418 g/mol |

| IUPAC Name | 1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbutan-1-one |

| Common Synonyms | 1-butanone, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-; Tamoxifen Impurity G |

The structure contains several functional groups that contribute to its chemical behavior, including a ketone group, an ether linkage, and a tertiary amine. These groups provide potential sites for chemical reactions and interactions with biological systems .

Physicochemical Properties

Understanding the physicochemical properties of (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one is essential for predicting its behavior in various environments and developing appropriate handling procedures.

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical State | Not specified in literature |

| Density | 1.051 g/cm³ |

| Boiling Point | 442.371°C at 760 mmHg |

| Melting Point | Not available |

| Refractive Index | 1.55 |

| Flash Point | 221.338°C |

| Vapor Pressure | 0 mmHg at 25°C |

| LogP | 4.00350 |

| PSA | 29.54000 |

| Exact Mass | 311.18900 |

These properties indicate that the compound has a relatively high boiling point and low vapor pressure, suggesting stability at room temperature and limited volatility. The LogP value of approximately 4 suggests significant lipophilicity, which may influence its absorption, distribution, and penetration across biological membranes .

Synthesis and Preparation

The preparation of (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one requires sophisticated organic chemistry techniques and careful control of reaction conditions to achieve desired purity and stereochemical outcomes.

A significant literature reference for this compound's synthesis appears to be work by Raymond McCague published in the Journal of Chemical Research, Miniprint, 1986, issue 2, pages 771-793. This publication likely contains detailed synthetic procedures that would be valuable for researchers seeking to prepare this compound .

Purification Methods

Given its role as an impurity in pharmaceutical production, effective purification methods are critical for obtaining high-purity samples of (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one. Standard purification techniques applicable to similar organic compounds would likely include:

-

Column chromatography

-

Recrystallization

-

Distillation under reduced pressure

-

Preparative HPLC

These methods would need to be optimized based on the specific synthetic route employed and the nature of potential impurities present in the crude product.

Pharmaceutical Significance

The primary pharmaceutical significance of (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one lies in its relationship to tamoxifen, a widely used medication for hormone receptor-positive breast cancer.

Structural Relationship to Tamoxifen

(2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one bears structural similarities to tamoxifen, which explains its occurrence as an impurity in tamoxifen production. Both compounds share the dimethylaminoethoxy phenyl moiety, which is a key structural feature contributing to tamoxifen's pharmacological activity.

Analytical Methods for Detection and Quantification

Given the importance of (2RS)-1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutan-1-one as a pharmaceutical impurity, reliable analytical methods for its detection and quantification are essential.

Spectroscopic Identification

Spectroscopic techniques valuable for characterizing this compound would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Infrared (IR) spectroscopy

-

Mass spectrometry (MS)

-

UV-Visible spectroscopy

These techniques provide complementary information about the compound's structure and purity, enabling confident identification and characterization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume